molecular formula C18H30ClNO B12676841 Piperphenidol hydrochloride CAS No. 6091-56-1

Piperphenidol hydrochloride

Cat. No.: B12676841
CAS No.: 6091-56-1
M. Wt: 311.9 g/mol
InChI Key: LFXDCFBSZFXAMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperphenidol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is known for its significant pharmacological properties and is widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives, including piperphenidol hydrochloride, often involves multi-step reactions. One common method is the cyclization of appropriate precursors in the presence of catalysts. For example, phenylsilane can promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Piperphenidol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Conversion of the piperidine ring to piperidinone.

    Reduction: Reduction of imine intermediates to form piperidine derivatives.

    Substitution: Introduction of different substituents on the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit diverse pharmacological activities.

Scientific Research Applications

Piperphenidol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperphenidol hydrochloride involves its interaction with specific molecular targets and pathways. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cell proliferation and survival. By influencing these pathways, this compound can induce apoptosis in cancer cells and exhibit anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperphenidol hydrochloride stands out due to its specific substitution pattern on the piperidine ring, which imparts unique pharmacological activities. Its ability to modulate multiple signaling pathways makes it a valuable compound in medicinal chemistry.

Properties

CAS No.

6091-56-1

Molecular Formula

C18H30ClNO

Molecular Weight

311.9 g/mol

IUPAC Name

5-methyl-4-phenyl-1-piperidin-1-ylhexan-3-ol;hydrochloride

InChI

InChI=1S/C18H29NO.ClH/c1-15(2)18(16-9-5-3-6-10-16)17(20)11-14-19-12-7-4-8-13-19;/h3,5-6,9-10,15,17-18,20H,4,7-8,11-14H2,1-2H3;1H

InChI Key

LFXDCFBSZFXAMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(CCN2CCCCC2)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.